molecular formula C8H7ClFNO3S B1283839 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride CAS No. 344-70-7

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1283839
CAS No.: 344-70-7
M. Wt: 251.66 g/mol
InChI Key: GJBDWQBDKZBGSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-acetamido-2-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 4-acetamido-2-fluorobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, water, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives may have applications in drug development and medicinal chemistry.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. These reactions typically involve the nucleophilic attack on the sulfonyl chloride group, followed by the release of hydrochloric acid .

Comparison with Similar Compounds

Similar compounds to 4-acetamido-2-fluorobenzene-1-sulfonyl chloride include:

Properties

IUPAC Name

4-acetamido-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-6-2-3-8(7(10)4-6)15(9,13)14/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBDWQBDKZBGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588175
Record name 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-70-7
Record name 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamido-2-fluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of N-(3-fluorophenyl)acetamide (20.0, 0.13 mol) in chlorosulfonic acid (150 mL) was heated to 75° C. for 1 hr. The solution was allowed to cool to room temperature and was poured over ice. The resulting slurry was extracted with dichloromethane. The combined organic extracts were dried over magnesium sulfate, filtered and evaporated to yield 15.5 g (47%) of 4-acetylamino-2-fluorobenzenesulfonyl chloride as a paste. The crude material was used in the subsequent step without further purification.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Neat N-(3-fluorophenyl)acetamide (5 g, 32.65 mmol) was put on an ice-water bath and had chlorosulfonic acid added drop-wise. The solution was stirred at 0° C. for one hour, and was then stirred at room temperature overnight. The reaction was then stirred at 50° C. for four hours. The solution was then cooled to room temperature and added to a beaker of ice water. The ice was allowed to melt and then the solution was extracted with ethyl ether. The organic layer was washed with brine, then dried over sodium sulfate, and filtered. The solvent was removed under slightly reduced pressure to give 4-acetamido-2-fluorobenzene-1-sulfonyl chloride (1.50 g, 18% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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